molecular formula C8H11N3O2 B1289256 Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate CAS No. 166814-31-9

Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate

Cat. No.: B1289256
CAS No.: 166814-31-9
M. Wt: 181.19 g/mol
InChI Key: FZPHSUBVENHRPC-UHFFFAOYSA-N
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Description

Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate is a heterocyclic compound that features an imidazo[4,5-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate typically involves the cyclization of histamine with formaldehyde under acidic conditions. One common method involves dissolving histamine dihydrochloride and paraformaldehyde in water, followed by heating the mixture to reflux for several hours. The resulting product is then isolated and purified .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imidazo[4,5-c]pyridine derivatives.

    Reduction: Reduction reactions can yield tetrahydro derivatives with different substituents.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the imidazo[4,5-c]pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[4,5-c]pyridine-4-carboxylic acid, while nucleophilic substitution can produce various alkylated or arylated derivatives.

Scientific Research Applications

Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Industry: The compound is utilized in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor modulation, it can act as an agonist or antagonist, altering the receptor’s conformation and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
  • 6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine
  • 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile

Uniqueness

Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate is unique due to its specific substitution pattern and the presence of a carboxylate group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

methyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-13-8(12)7-6-5(2-3-9-7)10-4-11-6/h4,7,9H,2-3H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZPHSUBVENHRPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2=C(CCN1)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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